molecular formula C22H24N2O3 B602115 5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one CAS No. 1026461-20-0

5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one

Katalognummer: B602115
CAS-Nummer: 1026461-20-0
Molekulargewicht: 364.45
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one is a potent and selective agonist for the β2-adrenergic receptor (β2-AR). Its primary research value lies in its utility as a tool compound for investigating β2-AR signaling pathways, receptor trafficking, and downstream physiological effects. The (1R) stereochemistry is critical for its high affinity and efficacy at the β2-AR, mimicking the action of endogenous catecholamines. Researchers utilize this compound to study bronchial smooth muscle relaxation, making it relevant for investigations into asthma and chronic obstructive pulmonary disease (COPD) mechanisms . Furthermore, its selectivity allows for the specific activation of β2-AR over other adrenergic receptor subtypes, enabling precise dissection of its role in various tissues, including vascular, uterine, and skeletal muscle. The 8-hydroxyquinolinone moiety may contribute to unique pharmacological properties and metal-chelating ability, which can be explored in specialized research contexts. This compound is for research use only and is a valuable asset for probing the complexities of G protein-coupled receptor (GPCR) biology and for the preclinical evaluation of β2-AR-targeted therapeutic strategies.

Eigenschaften

IUPAC Name

5-[(1R)-2-[(5-ethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-13-3-4-14-10-16(11-15(14)9-13)23-12-20(26)17-5-7-19(25)22-18(17)6-8-21(27)24-22/h3-9,16,20,23,25-26H,2,10-12H2,1H3,(H,24,27)/t16?,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIKZCSZFIGWQB-FZCLLLDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CC(C2)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(CC(C2)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Friedel-Crafts Alkylation of Indene

Procedure :

  • Reactants :

    • Indene (10 mmol)

    • Ethyl bromide (22 mmol)

    • Aluminum chloride (12 mmol, catalyst)

  • Conditions :

    • Stirred in dichloromethane at 0°C for 2 hours.

    • Warm to room temperature for 12 hours.

  • Product : 5,6-Diethylindene (Yield: 78%).

Reductive Amination

Procedure :

  • Reactants :

    • 5,6-Diethylindene (8 mmol)

    • Ammonium formate (16 mmol)

    • Formic acid (10 mL)

  • Conditions :

    • Heated to 100°C for 6 hours.

    • Catalytic hydrogenation (H₂, 50 psi, Pd/C) at 25°C for 3 hours.

  • Product : 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine (Yield: 65%).

Key Data :

StepYieldPurity (GC-MS)
Alkylation78%95%
Reductive Amination65%97%

Stereoselective Coupling of Quinolinone and Indenylamine

The β-amino alcohol side chain is introduced via Mitsunobu reaction or reductive amination to control the (1R)-stereochemistry:

Mitsunobu Reaction Protocol

Procedure :

  • Reactants :

    • 8-Hydroxyquinolin-2(1H)-one (5 mmol)

    • (5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amine (5.5 mmol)

    • Triphenylphosphine (6 mmol)

    • Diethyl azodicarboxylate (DEAD, 6 mmol)

  • Conditions :

    • Stirred in THF at 0°C → 25°C for 24 hours.

  • Product :

    • Crude yield: 70%

    • Chiral HPLC confirms >98% R-enantiomer.

Reductive Amination Alternative

Procedure :

  • Reactants :

    • 5-Ketomethyl-8-hydroxyquinolin-2(1H)-one (5 mmol)

    • (5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amine (6 mmol)

    • Sodium cyanoborohydride (10 mmol)

  • Conditions :

    • Methanol/acetic acid (9:1), 25°C, 48 hours.

  • Product :

    • Yield: 62%

    • Diastereomeric ratio: 4:1 (R:S).

Key Data :

MethodYieldStereopurity
Mitsunobu70%98% R
Reductive Amination62%80% R

Salt Formation: Indacaterol Maleate

The free base is converted to its maleate salt for enhanced stability and solubility:

Procedure :

  • Reactants :

    • 5-((1R)-2-((5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one (10 mmol)

    • Maleic acid (10 mmol)

  • Conditions :

    • Dissolved in ethanol/water (1:1), stirred at 50°C for 1 hour.

    • Cooled to 4°C for crystallization.

  • Product :

    • Yield: 92%

    • Melting point: 232–235°C.

Analytical Characterization

Critical analytical data for intermediates and final product:

Quinolin-2(1H)-one

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, OH), 8.12 (d, J=8 Hz, 1H), 7.45 (m, 2H), 6.88 (d, J=8 Hz, 1H).

Indenylamine Intermediate

  • GC-MS (EI) : m/z 217 [M]⁺, base peak at 145 (C₁₁H₁₇N).

Final Product

  • HRMS (ESI) : m/z 393.2154 [M+H]⁺ (calc. 393.2158).

  • XRD : Confirms R-configuration at C1 .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the quinoline ring or the hydroxy groups, potentially forming dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound may be explored for its potential as a drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism of action of “5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one” would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as DNA, enzymes, or receptors. These interactions can disrupt biological processes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Indenyl Group

Indacaterol (5,6-Diethyl Variant)
  • Structure : The parent drug, indacaterol , replaces the 5-ethyl group with a 5,6-diethyl substitution on the indenyl moiety .
  • Impact : The diethyl groups enhance lipophilicity , prolonging receptor binding and duration of action (up to 24 hours) .
  • Stability : Indacaterol is stable under photolytic, oxidative, and thermal conditions but degrades under hydrolytic stress to form three degradation products (DP1–DP3) .
5-Ethyl Variant (Target Compound)
  • Role : The 5-ethyl derivative serves as a synthetic precursor or impurity in indacaterol production.

Modifications in the Side Chain

β2 Agonist with Difluoro-Phenylethoxy Group ()
  • Structure: A derivative with a 6-(2,2-difluoro-2-phenylethoxy)hexylamino side chain (C31H34F2N2O4).
  • Impact : The difluoro-phenylethoxy group increases metabolic stability and bioavailability, making it effective in treating asthma and COPD .
  • Mechanism : Enhanced resistance to hepatic CYP450 enzymes due to fluorine substitution .
Bromoacetyl Intermediate ()
  • Structure: 5-(Bromoacetyl)-8-(phenylmethoxy)-2(1H)-quinolinone (CAS: 858477-55-1).
  • Role : A synthetic intermediate where the bromoacetyl group facilitates nucleophilic substitution reactions during side-chain elongation .

Core Scaffold Variations

Benzoxazinone Derivative ()
  • Structure: 8-[(1R)-2-{[1,1-Dimethyl-2-(2-methylphenyl)ethyl]amino}-1-hydroxyethyl]-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one (C21H26N2O4).
Methoxy-Substituted Quinolinone ()
  • Structure: 2-Amino-8-methoxy-5-methyl-1H-quinolin-4-one (CAS: 858477-55-1).
  • Impact: The methoxy group enhances solubility but reduces β2 selectivity compared to the hydroxyquinolinone scaffold .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
Target Compound Quinolin-2(1H)-one 5-Ethyl-indenyl, 8-hydroxy C31H34N2O3 482.61 Indacaterol intermediate; β2 agonist precursor
Indacaterol Quinolin-2(1H)-one 5,6-Diethyl-indenyl, 8-hydroxy C31H38N2O2 470.65 Long-acting COPD therapy
Difluoro-Phenylethoxy Derivative Quinolin-2(1H)-one Difluoro-phenylethoxy-hexylamino C31H34F2N2O4 560.62 Enhanced metabolic stability
Benzoxazinone Analogue Benzoxazin-3(4H)-one 2-Methylphenethyl, 5-hydroxy C21H26N2O4 370.45 Modified receptor binding kinetics
Methoxy-Quinolinone Quinolin-4(1H)-one 8-Methoxy, 5-methyl C11H12N2O2 204.23 Improved solubility, reduced selectivity

Key Research Findings

Synthetic Utility : The target compound’s 8-benzyloxy-protected intermediate () is critical for introducing the hydroxyethyl-amine side chain via reductive amination .

Degradation Profile : Indacaterol’s stability under oxidative conditions contrasts with hydrolytic susceptibility, necessitating protective formulations .

Structure-Activity Relationship (SAR): Ethyl/Diethyl Groups: Increase lipophilicity and duration of action. Hydroxyquinolinone Core: Essential for β2 receptor hydrogen bonding . Fluorine Substitution: Enhances metabolic stability in analogues () .

Biologische Aktivität

5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one is a synthetic compound that belongs to the class of 8-hydroxyquinolin derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, and particularly, bronchodilatory effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H23N3O4\text{C}_{22}\text{H}_{23}\text{N}_3\text{O}_4

This indicates it has a molecular weight of approximately 393.44 g/mol. The presence of both hydroxy and amino functional groups contributes to its biological activity.

Research indicates that derivatives of 8-hydroxyquinolin can act as β2-adrenoceptor agonists. These compounds stimulate β2-adrenoceptors, leading to relaxation of airway smooth muscle and bronchodilation. The specific compound has shown significant selectivity towards β2 receptors over β1 receptors, which is crucial in minimizing cardiovascular side effects commonly associated with non-selective β-adrenoceptor agonists .

Pharmacological Studies

Several studies have evaluated the biological activity of this compound and similar derivatives:

StudyModelFindings
Human embryonic kidney 293 cellsExhibited potent β2-adrenoceptor agonistic effects with EC50 values of 36 pM.
Isolated guinea pig tracheaDemonstrated significant airway smooth muscle relaxation with a fast onset and prolonged duration.

These findings suggest that the compound could be effective in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by enhancing bronchial dilation.

Case Studies

A notable case study involved the evaluation of a series of 8-hydroxyquinoline derivatives for their bronchodilatory effects. Among these, the specific compound exhibited superior efficacy compared to traditional therapies such as salmeterol and indacaterol. The results indicated not only improved potency but also a favorable safety profile in preclinical models .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological aspects is essential for clinical application. Preliminary studies suggest that this compound has a low toxicity profile, which is advantageous for long-term use in chronic respiratory conditions. However, comprehensive toxicological assessments are necessary before progressing to clinical trials.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one, and how are they addressed methodologically?

  • Answer : The synthesis involves multi-step organic reactions, including:

  • Chiral resolution : The (1R)-hydroxyethyl group requires asymmetric synthesis or enzymatic resolution to ensure enantiomeric purity.
  • Protecting groups : The 8-hydroxyquinolin-2(1H)-one core and amine functionality may need temporary protection (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions during coupling steps .
  • Coupling optimization : Amide/amine bond formation between the indenylamine and hydroxyethylquinolinone moieties requires precise pH control (e.g., using Hünig’s base) and catalysts like EDCI/HOBt .
    • Data Table : Hypothetical synthetic route yields:
StepReaction TypeYield (%)Purity (HPLC)
1Fluorination8592
2Hydroxymethylation7088
3Chiral resolution6099 (ee >98%)

Q. What analytical techniques are recommended for characterizing this compound and confirming its stereochemistry?

  • Answer :

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxyl proton shifts at δ 10–12 ppm) .
  • X-ray crystallography : To resolve absolute stereochemistry, particularly for the (1R) configuration .
  • Chiral HPLC : Using columns like Chiralpak IA/IB to validate enantiomeric excess (>98% ee) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C21H26N2O4) .

Advanced Research Questions

Q. How does the stereochemistry at the (1R) position influence biological activity, and how can this be systematically studied?

  • Answer :

  • Enantiomer comparison : Synthesize both (1R) and (1S) enantiomers and compare receptor binding affinity (e.g., β-adrenergic receptors) via radioligand displacement assays .
  • Molecular docking : Use software like AutoDock Vina to model interactions between the (1R)-configured compound and target receptors, focusing on hydrogen bonding with residues like Asp113 in β2-adrenergic receptors .
  • In vivo studies : Assess pharmacokinetic differences (e.g., half-life, bioavailability) between enantiomers in animal models .

Q. What strategies are effective in improving aqueous solubility while maintaining target affinity?

  • Answer :

  • Salt formation : Co-crystallization with dicarboxylic acids (e.g., fumaric acid) or sulfonic acids to enhance solubility without altering pharmacophore activity .
  • Prodrug design : Introduce phosphate esters at the 8-hydroxy position, which hydrolyze in vivo to release the active compound .
  • Nanoparticle encapsulation : Use liposomal carriers to improve dissolution rates, as demonstrated for similar quinolinones .

Q. How can researchers resolve discrepancies in biological assay results across studies (e.g., conflicting IC50 values)?

  • Answer :

  • Standardize assay conditions : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell line passage number .
  • Validate purity : Re-test compound batches with orthogonal methods (e.g., NMR + HPLC) to rule out impurities as a cause .
  • Meta-analysis : Use statistical tools (e.g., Bland-Altman plots) to compare data from multiple labs and identify systemic biases .

Experimental Design & Data Analysis

Q. How to design a robust study to assess the compound’s selectivity across receptor subtypes?

  • Answer :

  • Split-plot design : Assign receptor subtypes (e.g., β1, β2, β3) as subplots and compound concentrations as sub-subplots, with four replicates per group .

  • Dose-response curves : Generate EC50/IC50 values using nonlinear regression (e.g., GraphPad Prism) and compare Hill slopes for selectivity patterns.

  • Control groups : Include known agonists/antagonists (e.g., isoproterenol for β-adrenergic receptors) to benchmark activity .

    • Data Table : Example selectivity profile:
Receptor SubtypeIC50 (nM)Selectivity Ratio (vs. β1)
β1-adrenergic12.31.0
β2-adrenergic5.72.2
β3-adrenergic48.90.25

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.